molecular formula C23H23N3O5S2 B15101209 N-(3,4-dimethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(3,4-dimethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B15101209
M. Wt: 485.6 g/mol
InChI Key: GVBHWWHKMMCYSE-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide: is a complex organic compound with a unique structure that combines various functional groups, including a phenyl ring, a furan ring, and a thieno[2,3-d]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, which is achieved through a cyclization reaction involving appropriate precursors. The furan-2-ylmethyl group is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the 3,4-dimethoxyphenyl group with the thieno[2,3-d]pyrimidine core through an amide bond formation reaction, often facilitated by coupling reagents such as carbodiimides or uronium salts .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of high-throughput screening methods can also optimize reaction parameters and identify the most efficient synthetic routes .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions include furanone derivatives, alcohol derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
  • N-(3,4-dimethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}propionamide

Uniqueness

The uniqueness of N-(3,4-dimethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H23N3O5S2

Molecular Weight

485.6 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H23N3O5S2/c1-13-14(2)33-21-20(13)22(28)26(11-16-6-5-9-31-16)23(25-21)32-12-19(27)24-15-7-8-17(29-3)18(10-15)30-4/h5-10H,11-12H2,1-4H3,(H,24,27)

InChI Key

GVBHWWHKMMCYSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC)CC4=CC=CO4)C

Origin of Product

United States

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